(Z)-1-(3-chlorophenyl)-4-(((1,1-dioxidotetrahydrothiophen-3-yl)amino)methylene)-3-methyl-1H-pyrazol-5(4H)-one
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Description
(Z)-1-(3-chlorophenyl)-4-(((1,1-dioxidotetrahydrothiophen-3-yl)amino)methylene)-3-methyl-1H-pyrazol-5(4H)-one is a useful research compound. Its molecular formula is C15H16ClN3O3S and its molecular weight is 353.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has highlighted the synthesis and detailed structural analysis of compounds closely related to the mentioned chemical, emphasizing their crystalline structure and potential applications in material science. For example, a study by Sharma et al. (2014) synthesized a Schiff base derived from 4-acylpyrazolone and 2-aminophenol, detailing its orthorhombic crystal system and unit cell parameters, which could provide insights into the structural characteristics of similar compounds (Sharma et al., 2014). Additionally, the work by Hafez et al. (2016) on novel pyrazole derivatives with potential antimicrobial and anticancer agents also contributes to understanding the broader applications of similar chemical structures (Hafez et al., 2016).
Coordination Polymers and Photocatalytic Properties
The study by Cheng et al. (2015) on zinc(II) coordination polymers based on 3,6-bis(imidazol-1-yl)carbazole highlights the synthesis, structures, and photocatalytic properties of coordination polymers, which might be relevant for understanding the potential applications of the chemical in creating advanced materials with desirable photocatalytic properties (Cheng et al., 2015).
Antimicrobial and Anticancer Activity
The synthesis and evaluation of related pyrazole derivatives for their antimicrobial and anticancer activities offer a foundation for the potential biomedical applications of compounds with similar chemical structures. The study by Khalifa et al. (2017) provides insight into the synthesis of novel compounds and their spectral data, which could be analogous to exploring the biomedical applications of “(Z)-1-(3-chlorophenyl)-4-(((1,1-dioxidotetrahydrothiophen-3-yl)amino)methylene)-3-methyl-1H-pyrazol-5(4H)-one” (Khalifa et al., 2017).
Environmental Sensing and Removal
Furthermore, Zhao et al. (2017) explored thiophene-based metal-organic frameworks for luminescence sensing and pesticide removal, demonstrating the compound's potential application in environmental remediation and sensing technologies (Zhao et al., 2017).
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-[(1,1-dioxothiolan-3-yl)iminomethyl]-5-methyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-10-14(8-17-12-5-6-23(21,22)9-12)15(20)19(18-10)13-4-2-3-11(16)7-13/h2-4,7-8,12,18H,5-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAAQBYZFHNNRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NC3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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